3-methyl-5-(4-methyloxan-2-yl)oxypentanal
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Overview
Description
3-methyl-5-(4-methyloxan-2-yl)oxypentanal is an organic compound with a complex structure that includes both an oxane ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(4-methyloxan-2-yl)oxypentanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the oxane ring through a cyclization reaction, followed by the introduction of the aldehyde group via oxidation reactions. Specific reagents and catalysts are used to control the reaction conditions and ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(4-methyloxan-2-yl)oxypentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methyl-5-(4-methyloxan-2-yl)oxycarboxylic acid.
Reduction: 3-methyl-5-(4-methyloxan-2-yl)oxypentanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-5-(4-methyloxan-2-yl)oxypentanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-5-(4-methyloxan-2-yl)oxypentanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with hydrophobic regions of biomolecules, influencing their structure and activity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-5-(4-methyloxan-2-yl)oxypentanol: The reduced form of the compound.
3-methyl-5-(4-methyloxan-2-yl)oxycarboxylic acid: The oxidized form of the compound.
4-methyloxan-2-yl derivatives: Compounds with similar oxane ring structures but different substituents.
Uniqueness
3-methyl-5-(4-methyloxan-2-yl)oxypentanal is unique due to the presence of both an oxane ring and an aldehyde group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
101153-83-7 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
3-methyl-5-(4-methyloxan-2-yl)oxypentanal |
InChI |
InChI=1S/C12H22O3/c1-10(3-6-13)4-7-14-12-9-11(2)5-8-15-12/h6,10-12H,3-5,7-9H2,1-2H3 |
InChI Key |
NYNVUDUNNAUQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(C1)OCCC(C)CC=O |
Origin of Product |
United States |
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